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Ethanesulfinate

Cat. No.: B1267084
M. Wt: 93.13 g/mol
InChI Key: RQIFXTOWUNAUJC-UHFFFAOYSA-M
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Description

Overview of Academic Significance in Chemical Research

Ethanesulfinate and its derivatives hold considerable significance in the field of chemical research, primarily owing to their versatile reactivity and utility as building blocks in organic synthesis. The this compound anion, with the chemical formula C₂H₅SO₂⁻, features a sulfur atom in an intermediate oxidation state, which allows it to act as both a nucleophile and an electrophile depending on the reaction conditions. chemicalbook.com This dual reactivity makes it a valuable reagent for a variety of chemical transformations.

A major area of academic interest is the use of this compound and other sulfinates in the formation of new chemical bonds, including sulfur-sulfur, nitrogen-sulfur, and particularly carbon-sulfur bonds. chemicalbook.comacs.org This capability is crucial for the synthesis of important classes of organosulfur compounds such as sulfones and sulfoxides, which are structural motifs found in many pharmaceuticals and agrochemicals. chemicalbook.com

Furthermore, the chemistry of sulfinate salts has gained prominence in the development of C-H functionalization reactions. anu.edu.au These reactions allow for the direct conversion of a carbon-hydrogen bond into a new functional group, a process that is highly sought after for its efficiency in modifying complex molecules. In this context, sulfinate salts serve as precursors to sulfonyl radicals, which can be used to introduce new functionalities into organic scaffolds, a technique of significant interest in medicinal chemistry and drug discovery. anu.edu.au

Recent research has also focused on developing novel and more efficient methods for the synthesis of sulfinate esters, for example, from readily available thioesters. britannica.com This expands the toolkit available to chemists and facilitates the creation of a wider variety of organosulfur compounds. Beyond synthetic chemistry, this compound derivatives are also explored in biological research for their potential as antioxidants and enzyme inhibitors. chemicalbook.com

Historical Perspectives on this compound Chemistry Research

The study of this compound is rooted in the broader history of organosulfur chemistry, which saw its foundational discoveries primarily in the 19th century. bioengineer.orgoregonstate.edu While a definitive date for the first synthesis of this compound is not readily found in historical records, the development of this area is closely linked to key milestones in the understanding of sulfur-containing organic compounds.

A pivotal moment in the history of this chemical class was the first preparation of a sulfinic acid, specifically p-toluenesulfinic acid, by the German chemist Bernhard Otto in 1868. oregonstate.edu This discovery laid the groundwork for the investigation of a whole new class of organosulfur compounds and their reactivity. The synthesis of related sulfur-oxygen compounds, such as sulfoxides, had been reported even earlier, with the first synthesis attributed to Märcker in 1856. researchgate.net

The precursors to this compound, such as ethanesulfonic acid, also have a documented history. For instance, a classic synthesis route for alkanesulfonic acids was established by 1933, which involved the reaction of ethyl iodide with ammonium (B1175870) sulfite. chemicalbook.com This method provided a pathway to ethanesulfonic acid, which can be reduced to form this compound.

Therefore, while the specific "discovery" of the this compound anion is not marked by a single event, its emergence as a subject of chemical research is a direct consequence of the pioneering work in organosulfur chemistry during the 19th and early 20th centuries. The progression from the synthesis of simple thiols and sulfides to the more complex sulfinic acids and their derivatives paved the way for the eventual characterization and utilization of this compound in modern chemical research. britannica.comoregonstate.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5O2S- B1267084 Ethanesulfinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H5O2S-

Molecular Weight

93.13 g/mol

IUPAC Name

ethanesulfinate

InChI

InChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4)/p-1

InChI Key

RQIFXTOWUNAUJC-UHFFFAOYSA-M

Canonical SMILES

CCS(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Ethanesulfinate and Its Derivatives

Development of Novel Synthetic Routes to Ethanesulfinate

The preparation of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, purity, and scalability. These methods can be broadly categorized into direct and indirect strategies.

Direct synthesis of this compound often involves the deprotonation of its corresponding acid, ethanesulfinic acid, using a suitable base. This method provides a straightforward route to the sulfinate anion. vulcanchem.com

Indirect routes offer more flexibility and often utilize more readily available starting materials. A notable indirect method involves the oxidation of diethyl disulfide. Japanese scientists have reported a high-yield, one-step synthesis of ethanesulfonic acid from diethyl disulfide using hydrogen peroxide, achieving yields as high as 97%. vulcanchem.comchemicalbook.com The resulting ethanesulfonic acid can then be converted to this compound through appropriate reduction methods. vulcanchem.com Another pathway starts from ethyl iodide, which is boiled with ammonium (B1175870) sulfite and subsequently treated with lead oxide and hydrogen sulfide to produce ethanesulfonic acid. chemicalbook.com Additionally, research has demonstrated that the reaction of thiirane-1,1-dioxide with a hydroxide (B78521) ion can yield the ethanesulfonate (B1225610) anion as the primary product. vulcanchem.com

A common and versatile indirect approach is the reduction of ethanesulfonyl chloride. Sulfinate salts are often prepared from the corresponding sulfonyl chlorides, although this classical approach can have limitations regarding functional group tolerance. rsc.org

Starting MaterialReagentsProductYieldReference
Diethyl DisulfideHydrogen Peroxide (H₂O₂)Ethanesulfonic Acid97% chemicalbook.com
Ethanesulfinic AcidAppropriate BaseThis compoundNot specified vulcanchem.com
Ethanesulfonyl ChlorideReducing AgentThis compoundNot specified rsc.org
Ethyl IodideAmmonium Sulfite, Lead Oxide, H₂SEthanesulfonic AcidNot specified chemicalbook.com

Given their role as precursors to sulfinates, the synthesis of alkanesulfonyl chlorides is of significant importance. rsc.org Modern synthetic methods focus on efficiency, safety, and environmental considerations.

A clean and economical method for synthesizing alkanesulfonyl chlorides is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.org This procedure is noted for being environmentally friendly, using readily accessible reagents, and offering high yields without the need for chromatographic purification. organic-chemistry.orgorganic-chemistry.org The process involves reacting alkyl halides with thiourea to form S-alkyl isothiourea salts, which are then treated with bleach and acid. organic-chemistry.org This method is versatile and can be applied to produce a variety of sulfonyl chlorides. organic-chemistry.org

Historically, the reaction of organic disulfides and mercaptans with chlorine in aqueous hydrochloric acid has been used to prepare aryl and aliphatic sulfonyl chlorides, including ethane-sulfonyl chloride. google.com The solvolysis of alkanesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution mechanism. nih.govresearchgate.net

PrecursorMethodKey FeaturesReference
S-Alkyl Isothiourea SaltsBleach-mediated oxidative chlorosulfonationEnvironmentally friendly, high yields, no chromatography organic-chemistry.orgorganic-chemistry.org
Organic DisulfidesReaction with chlorine in aq. HClIndustrial applicability google.com

Synthesis of Ethanesulfonate-Intercalated Materials

The ethanesulfonate anion can be incorporated into layered materials to create novel intercalated structures with unique properties. A prominent example is the synthesis of ethanesulfonate-intercalated Lithium Aluminum Layered Double Hydroxides (Li-Al-LDHs). scirp.orgscirp.orgresearchgate.net

The synthesis is achieved through an anion exchange method. A precursor, typically [LiAl₂(OH)₆][Cl·1.5H₂O], is synthesized hydrothermally. scirp.orgresearchgate.net This precursor is then stirred in a solution containing the lithium salt of ethanesulfonic acid. scirp.orgresearchgate.net The chloride anions in the interlayer space of the LDH are exchanged for ethanesulfonate anions. scirp.org This process is typically conducted at elevated temperatures (e.g., 90°C) for several hours to ensure a complete exchange. scirp.orgresearchgate.net

The successful intercalation is confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the interlayer spacing. For Li-Al-ethanesulfonate (Li-Al-ES), the interlayer space (d₀₀₁) was found to increase to 1.3816 nm, compared to 0.7630 nm for the chloride precursor. scirp.orgresearchgate.net The properties of these intercalated materials, including the orientation and structure of the anions in the interlayer, can be influenced by temperature. scirp.orgresearchgate.net

Precursor MaterialIntercalating AnionSynthesis MethodResulting Interlayer Space (d₀₀₁)Reference
[LiAl₂(OH)₆][Cl·1.5H₂O]Ethanesulfonate (C₂H₅O₃S⁻)Anion Exchange1.3816 nm scirp.orgresearchgate.net

This compound as a Building Block in Complex Molecular Architectures

Beyond its direct applications, this compound serves as a powerful and versatile building block in organic synthesis. rsc.org Its reactivity allows for the construction of a wide array of valuable sulfur-containing organic compounds. rsc.org Sodium sulfinates, in particular, have gained significant attention due to their stability, ease of handling, and versatile reactivity as nucleophilic, electrophilic, and radical reagents under appropriate conditions. rsc.org

This compound and its salt forms, such as sodium ethanesulfonate, are valuable intermediates for preparing other sulfonated compounds. They act as a source of the ethanesulfonate group (–SO₃CH₂CH₃), which can be transferred to other molecules. Introducing this functional group can significantly alter a molecule's properties, for instance, by enhancing its water solubility or modifying its reactivity for specific applications like catalysis or polymer production.

A key application of this compound as a building block is in the formation of sulfur-carbon (S-C) bonds, which is fundamental to organosulfur chemistry. rsc.orgrsc.orgmdpi.com Sulfinates are widely used as coupling partners to construct S-C bonds, leading to the synthesis of two important classes of compounds: sulfides and sulfones. rsc.org

Sulfones, which contain a sulfonyl group attached to two carbon atoms, can be synthesized from sulfinates. wikipedia.org A common pathway for sulfone synthesis is the oxidation of thioethers (sulfides), with sulfoxides as intermediates. wikipedia.org The reactivity of sulfinates provides a more direct route for incorporating the sulfonyl moiety into organic molecules. rsc.orgnih.gov

Bond TypeResulting Compound ClassRole of this compoundReference
Sulfur-Carbon (S-C)Sulfides (Thioethers)Sulfenylating Agent rsc.org
Sulfur-Carbon (S-C)SulfonesSulfonylating Agent rsc.orgwikipedia.org

Formation of Sulfur-Sulfur and Nitrogen-Sulfur Bonds: Thiosulfonates and Sulfonamides

The formation of sulfur-sulfur (S-S) and nitrogen-sulfur (N-S) bonds from this compound derivatives is a cornerstone of organosulfur chemistry, leading to the synthesis of valuable thiosulfonates and sulfonamides. These reactions leverage the nucleophilic nature of the sulfinate group to create structurally diverse molecules with significant applications in various fields of chemistry.

Thiosulfonates, characterized by the R-SO₂-S-R' linkage, are commonly synthesized through the reaction of a sulfinate with a sulfenyl halide. In the context of this compound, the reaction with a sulfenyl chloride provides a direct route to the corresponding thiosulfonate. This process involves the nucleophilic attack of the sulfinate sulfur atom on the electrophilic sulfur of the sulfenyl chloride, resulting in the formation of the S-S bond and the elimination of a chloride ion. For instance, the reaction of ethyl this compound with methanesulfenyl chloride yields ethyl chloride, ethanesulfonyl chloride, and dimethyl disulfide as products, indicating a complex reaction pathway that proceeds through an electrophilic attack on the sulfur atom. acs.org Alternative methods for thiosulfonate synthesis include the oxidation of disulfides or the reaction of organosulfonyl chlorides with sulfide sources. wikipedia.org More contemporary, greener methods involve the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions, or the transition-metal-free synthesis from sulfonyl hydrazides. organic-chemistry.org

Sulfonamides, which contain the R-SO₂-NR'R'' functional group, are critical moieties in medicinal chemistry. The synthesis of sulfonamides from sulfinates often requires the activation of the sulfinate to generate a more reactive sulfonylating agent. One modern approach involves the use of hypervalent iodine reagents, which facilitate the transfer of the sulfonyl group to amines and anilines under mild, metal-free conditions. researchgate.net This method takes advantage of the umpolung (polarity reversal) of the sulfinate's reactivity. Another strategy is the one-pot synthesis from unactivated acids and amines, which proceeds through an in-situ generated sulfonyl chloride. nih.gov A classic method involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct. google.com While direct conversion of this compound to a sulfonamide is less common, its oxidation to ethanesulfonyl chloride provides a readily available precursor for this reaction.

Table 1: Selected Synthetic Routes to Thiosulfonates and Sulfonamides from Sulfinate Derivatives

Product Class Reactants Reagents/Conditions Key Features
Thiosulfonates This compound & Sulfenyl Chloride Electrophilic attack on sulfur Direct formation of S-S bond acs.org
Thiols & Sodium Sulfinates Iron(III) catalyst, aerobic conditions Green and sustainable method organic-chemistry.org
Sulfonyl Hydrazides Phenyliodine(III) diacetate (PIDA) Transition-metal-free synthesis organic-chemistry.org
Sulfonamides Sulfinate Salts & Amines/Anilines Hypervalent iodine reagents Metal-free, mild conditions researchgate.net
Ethanesulfonyl Chloride & Amines Base (e.g., pyridine (B92270), triethylamine) Widely applicable, traditional method google.com
Sulfonic Acids & Amines Oxyma-O-sulfonates activation Milder, greener procedure luxembourg-bio.com

Role of Sulfonate as a Leaving Group in Advanced Organic Synthesis

Sulfonate esters, including ethanesulfonate, are highly effective leaving groups in a wide array of organic transformations, particularly nucleophilic substitution and elimination reactions. wikipedia.org Their efficacy stems from the ability of the sulfonate anion to stabilize the negative charge that develops upon its departure. This stability is a result of resonance delocalization of the negative charge across the three oxygen atoms bonded to the sulfur atom, making the sulfonate anion a very weak base and, consequently, an excellent leaving group. youtube.com The leaving group ability of sulfonates is comparable to or even better than that of halides, making them indispensable tools in synthetic chemistry. nih.govlibretexts.org

The conversion of a hydroxyl group, which is a poor leaving group, into a sulfonate ester is a common strategy to facilitate substitution or elimination. libretexts.org This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride, such as ethanesulfonyl chloride, in the presence of a non-nucleophilic base like pyridine. This process converts the alcohol into a substrate that is highly reactive towards nucleophiles or susceptible to elimination.

In nucleophilic substitution reactions , the sulfonate group can be displaced by a wide range of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate structure, nucleophile, and reaction conditions. For example, primary and secondary alkyl sulfonates are excellent substrates for Sₙ2 reactions. wikipedia.org The high reactivity of sulfonate esters as leaving groups has led to the development of "super leaving groups," such as triflate (trifluoromethanesulfonate), which exhibit reactivity several orders of magnitude greater than traditional sulfonates like tosylate or mesylate. nih.gov

In elimination reactions , sulfonates serve as excellent leaving groups in both E1 and E2 pathways. When a substrate bearing a sulfonate leaving group is treated with a strong, non-nucleophilic base, E2 elimination is often favored, leading to the formation of an alkene. libretexts.org In the absence of a strong base, particularly with secondary and tertiary substrates in polar protic solvents, the reaction may proceed through an E1 mechanism, involving the formation of a carbocation intermediate. chemicalforums.commasterorganicchemistry.com The regioselectivity of these elimination reactions often follows Zaitsev's rule, favoring the formation of the more substituted alkene. libretexts.org

The reactivity of various sulfonate leaving groups has been extensively studied and compared. The relative reactivity generally follows the order: triflates > tosylates ≈ mesylates > halides. nih.gov This hierarchy is directly related to the stability of the corresponding anion.

Table 2: Comparison of Common Leaving Groups in Nucleophilic Substitution

Leaving Group Abbreviation Structure of Anion Approximate Relative Reactivity pKa of Conjugate Acid
Triflate TfO⁻ CF₃SO₃⁻ ~10¹⁵–10¹⁶ ~ -14
Tosylate TsO⁻ CH₃C₆H₄SO₃⁻ ~10¹⁰–10¹² ~ -2.8
Mesylate MsO⁻ CH₃SO₃⁻ ~10¹⁰–10¹² ~ -1.9
Iodide I⁻ I⁻ ~10⁴–10⁶ ~ -10
Bromide Br⁻ Br⁻ ~10⁴–10⁶ ~ -9
Chloride Cl⁻ Cl⁻ ~10⁴–10⁶ ~ -7

Data compiled from various sources for relative comparison. nih.gov

Mechanistic Investigations of Ethanesulfinate Reactions

Elucidation of Reaction Pathways

The elucidation of reaction pathways for ethanesulfinate provides fundamental insights into its chemical behavior. Understanding whether a reaction proceeds through electron transfer, ionic, or radical mechanisms is key to predicting products and optimizing reaction conditions.

Electron Transfer Mechanisms

Electron transfer (ET) processes are fundamental to many chemical transformations involving this compound and its derivatives. In these mechanisms, an electron is transferred from a donor to an acceptor molecule, initiating a cascade of reactions. The efficiency and rate of these reactions are influenced by the molecular structure of the reactants and the presence of electron-donating or electron-withdrawing groups. rsc.org

One prominent example involves photoinduced electron transfer (PET) in specifically designed molecular systems. For instance, water-soluble anthracene-based fluorescent indicators containing ethanesulfonate (B1225610) groups have been synthesized to function as pH indicators and chemosensors. rsc.orgresearchgate.net These molecules operate on a 'fluorophore-spacer-receptor' model. rsc.orgresearchgate.net In this setup, a tertiary amine acts as the receptor, and upon protonation, the PET process from the amine to the anthracene (B1667546) fluorophore is inhibited, leading to an increase in fluorescence. rsc.orgresearchgate.netmdpi.com This "off-on" switching behavior demonstrates a clear application of electron transfer principles in sensor design. researchgate.net

The study of reactivities of hydrated electrons with organic compounds, including ethanesulfonate, provides further insight into electron transfer mechanisms. rsc.org These reactions can proceed through several pathways, including association with a π bond, concerted dissociative cleavage, or stepwise cleavage of bonds like C-S or S-S. rsc.org The dominant mechanism is dictated by the molecular structure and the functional groups present. rsc.org

Ionic Reaction Pathways

Ionic reaction pathways in this compound chemistry typically involve the formation and reaction of charged intermediates. These pathways are common in nucleophilic substitution and elimination reactions.

A notable example is the reaction of thiirane-1,1-dioxide with a hydroxide (B78521) ion, which primarily yields the ethanesulfonate anion. vulcanchem.comuwo.ca This reaction is proposed to proceed through a penta-coordinated sulfur intermediate, formed by the nucleophilic attack of the hydroxide ion on the sulfonyl group of the thiirane-1,1-dioxide. vulcanchem.comuwo.ca

Furthermore, the synthesis of this compound derivatives can be achieved through nucleophilic substitution reactions. For example, the alkylation of a sulfinate salt with an alkyl halide is a classic ionic process. The sulfinate anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-sulfur bond.

The hydrolysis of 2-hydroxyethanesulfonyl chloride to 2-hydroxyethanesulfonate (B1228491) also showcases ionic pathways, proceeding predominantly through a cyclic intermediate, β-sultone. uwo.caresearchgate.net This reaction involves both unimolecular and hydroxide-promoted cyclization to form the intermediate. researchgate.net

Radical-Based Processes

Radical-based processes involve intermediates with unpaired electrons and are often initiated by heat, light, or radical initiators. frontiersin.orgmdpi.comfrontiersin.org While direct radical reactions of this compound itself are less commonly detailed, the broader context of organosulfur chemistry includes many radical-mediated transformations. Sulfate (B86663) radicals (SO₄•⁻), for instance, are powerful oxidizing species used in advanced oxidation processes (AOPs) for the degradation of organic pollutants. frontiersin.orgfrontiersin.orgmagtech.com.cn

These sulfate radicals can be generated from precursors like persulfate (PS) or peroxymonosulfate (B1194676) (PMS) through various activation methods, including thermal, photochemical, or transition metal-catalyzed processes. frontiersin.orgmdpi.commagtech.com.cn Once generated, the sulfate radical can react with organic substrates through mechanisms such as hydrogen abstraction, addition to double bonds, or direct electron transfer. magtech.com.cn Although these examples focus on the sulfate radical, they illustrate the principles of radical chemistry that can be relevant to sulfur compounds more broadly.

Identification and Characterization of Reactive Intermediates

The identification and characterization of transient reactive intermediates are paramount for a complete understanding of reaction mechanisms. libretexts.orgnih.gov These short-lived species often dictate the final product distribution and stereochemistry of a reaction. libretexts.orgnih.gov

Thiirane (B1199164) and Polysulfide Intermediates in Coupling Reactions

In certain coupling reactions, particularly those involving thioamides, thiirane (episulfide) intermediates are proposed to play a key role. researchgate.netresearchgate.net The Eschenmoser coupling reaction, for instance, is believed to proceed via the formation of a thiirane intermediate from a thioamide and an electrophile. researchgate.netresearchgate.net

Recent studies using electrospray ionization-mass spectrometry (ESI-MS) have provided evidence for the existence of previously elusive polysulfide species (Sⁿ, where n can range from 2 to 16) in these reactions. researchgate.net These polysulfides are suggested to be crucial in the conversion of the initial intermediates into the final coupling products, especially in the absence of an external thiophilic agent to remove the sulfur atom. researchgate.net The formation of these intermediates highlights the complex sulfur transfer chemistry that can occur in these coupling processes.

Sulfene (B1252967) Intermediates and Beta Sultone Formation

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from the reaction of sulfonyl chlorides with a base. Research on the reactions of sulfonyl chlorides of the type XCH₂CH₂SO₂Cl with pyridine (B92270) has shown that the reaction pathway is highly dependent on the nature of the leaving group X. uwo.ca When X is a poor or mediocre leaving group, the reaction proceeds initially through a sulfene intermediate with the X group still attached. uwo.ca

Another critical reactive intermediate in the chemistry of this compound-related compounds is the β-sultone (1,2-oxathietane 2,2-dioxide). uwo.caresearchgate.netresearchgate.net The hydrolysis of 2-hydroxyethanesulfonyl chloride, for example, proceeds largely through the formation of a β-sultone intermediate. uwo.caresearchgate.netcdnsciencepub.com This four-membered heterocyclic intermediate is formed via intramolecular cyclization and is highly reactive, undergoing rapid subsequent reactions. uwo.caresearchgate.net The formation of β-sultones can also be achieved through the cycloaddition of sulfur trioxide with alkenes. researchgate.netthieme-connect.de The strain in the four-membered ring makes β-sultones versatile intermediates for the synthesis of various sulfur-containing compounds. researchgate.net

Transition Metal Carbene and Ketenimine Intermediates

The reactivity of sulfinates, including this compound, with transition metal carbene and ketenimine intermediates is an area of growing interest in synthetic chemistry. While direct studies focusing exclusively on this compound are limited, the general reactivity of the sulfinate functional group provides significant insight.

Sulfinates are versatile reagents that can act as nucleophiles or radical precursors in various transformations. cas.cn Their reaction with metal carbene intermediates, however, remained elusive until recently. cas.cn A significant development has been the copper-mediated cross-coupling of diazo compounds, which serve as carbene precursors, with sulfinates to form sulfones. cas.cn In these reactions, the sulfinate anion typically acts as a nucleophile, attacking the electrophilic carbene carbon of the transition metal carbene complex. rsc.org Mechanistic studies suggest that the efficiency of this coupling is related to the nucleophilicity of the sulfinate. cas.cn While many examples involve arylsulfinates, the methodology has been successfully applied to alkanesulfinates, indicating its applicability to this compound. cas.cn

A more complex system involves the cooperative triple catalysis of an N-Heterocyclic Carbene (NHC), a sulfinate, and a photoredox catalyst for the α-C-H acylation of alkenes. acs.org In this intricate process, three distinct catalytic cycles are interwoven, demonstrating the capacity of sulfinates to participate in advanced catalytic systems involving carbene intermediates. acs.org

The reaction of sulfinates with ketenimine intermediates is also documented, primarily for arylsulfinates. Ketenimines, generated in situ from the reaction of terminal alkynes and sulfonyl azides, can react with sodium arylsulfinates in a one-pot, three-component reaction catalyzed by copper(I) iodide to yield sulfonylidene-sulfonamides. researchgate.nettandfonline.com Another strategy involves the [2+2] cycloaddition of imines and ketenimines, where the ketenimine is generated from terminal alkynes and sulfonyl azides. researchgate.net These reactions establish a clear precedent for the nucleophilic character of the sulfinate group towards ketenimine intermediates.

Alkoxyl and Trioxyl Radical Complexes

The investigation of direct reactions between this compound and alkoxyl or trioxyl radical complexes is not extensively documented in available literature. However, the general principles of radical chemistry provide a framework for potential interactions.

Alkoxy radicals are high-energy, electrophilic, oxygen-centered radicals recognized as powerful synthetic intermediates. mdpi.comnih.gov Their primary reaction pathways include β-scission, hydrogen atom transfer (HAT), and addition to unsaturated systems. nih.govcaltech.edu The generation of alkoxy radicals can be achieved through various methods, including photoredox catalysis or the decomposition of O-functionalized precursors, and they are particularly effective in mediating remote C(sp³)–H functionalization via 1,5-HAT. nih.govsioc.ac.cn

While direct reactions with sulfinates are not a primary focus in the literature found, sulfinates themselves are known to be effective radical precursors under certain conditions. cas.cn For instance, the reductive desulfonylation of sulfones with metal amalgams is proposed to proceed through fragmentation into a sulfinate anion and an organic radical. wikipedia.org This indicates that the sulfinate moiety is stable under certain radical conditions and can be a product of radical fragmentation.

Research into cooperative catalysis has shown that sulfinates can participate in radical processes. acs.org For example, in the triple catalysis system involving an NHC, a sulfinate, and a photoredox catalyst, the reaction proceeds through a sequential radical addition/coupling/elimination process. acs.org This highlights the compatibility of the sulfinate group with radical intermediates in a complex catalytic cycle.

Direct studies on the interaction of this compound with trioxyl radical complexes were not found in the surveyed literature.

Kinetic Studies and Reaction Rate Analysis

Kinetic analyses provide fundamental insights into reaction mechanisms, substrate affinity, and catalytic efficiency. For this compound and related sulfur-oxygen species, these studies have often been conducted in the context of enzymatic reactions.

pH Dependence of Kinetic Parameters

The rates of enzyme-catalyzed reactions are typically highly dependent on pH, which influences the ionization state of amino acid residues in the active site and of the substrate itself. libretexts.org This dependence is often reflected in the kinetic parameters Vmax (or kcat) and Km. libretexts.org

While detailed pH-dependent kinetic studies specifically on this compound are scarce, research on related compounds provides valuable models. In a study of biotin (B1667282) sulfoxide (B87167) reductase, both NADPH and biotin sulfoxide (BSO) exhibited substrate inhibition that was dependent on concentration and pH. acs.org The apparent Michaelis constant (Km,app) for BSO varied significantly with pH, with a minimum value at pH 7.0, while the Km,app for NADPH was lowest at pH 5.0. acs.org The specificity constant (Vmax,app/Km,app) for BSO showed a biphasic profile with optima at pH 6.5 and 8.0, suggesting the involvement of at least two ionizable residues in catalysis. acs.org

Table 1: pH Dependence of Kinetic Parameters for Biotin Sulfoxide Reductase acs.org

pHKm,app for BSO (μM)Vmax,app/Km,app for BSO (s-1M-1)Km,app for NADPH (μM)Vmax,app/Km,app for NADPH (s-1M-1)
5.01452.0 x 1041.52.6 x 106
6.0724.2 x 1042.71.5 x 106
7.0515.7 x 1049.23.1 x 105
8.02061.5 x 10530.05.7 x 104
9.029201.2 x 1032881.3 x 104

In another example, the pH dependence of kcat/Km for 2-[(R)-2-hydroxypropylthio]ethanesulfonate dehydrogenase indicated a single catalytically important ionizable residue with a pKa of 6.9. nih.gov Furthermore, the strategic replacement of a catalytic nucleophile (aspartate, -COO⁻) with cysteine sulfinate (-SOO⁻) in a dextran (B179266) glucosidase resulted in an enzyme with significantly enhanced transglycosylation activity. nih.gov This modified enzyme, containing a sulfinate group at its core, exhibited an optimal pH of 6.0. nih.gov These examples collectively underscore the critical role of pH in modulating the activity of enzymes that process sulfinates and related sulfur-containing substrates.

Substrate Binding and Inhibition Kinetics

The binding of a substrate to an enzyme's active site is the initial step in catalysis and is characterized by the binding affinity (often expressed as the dissociation constant, Kd) and the thermodynamic parameters associated with it.

The binding of CoM to the enzyme is a spontaneous process (ΔG = -7.5 kcal/mol) driven by a large favorable enthalpy change (ΔH = -11.0 kcal/mol). nih.gov By comparing the binding energies of the fragments, the study predicted that the interaction of the thiol group with the active site zinc ion contributes approximately -4.2 kcal/mol to the total binding energy. annualreviews.org The sulfonate group's interaction was found to be significantly weaker than the thiol's. annualreviews.org

Table 2: Thermodynamic Parameters for Ligand Binding to EaCoMT at 25°C nih.gov

LigandKa (M-1)Kd (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Coenzyme M2.6 x 1053.8-7.5-11.03.5
Ethanesulfonate1.1 x 103909-4.2-1.5-2.7
Ethanethiol2.2 x 1024545-3.2-1.2-2.0
Ka: Association constant; Kd: Dissociation constant; ΔG: Gibbs free energy; ΔH: Enthalpy; -TΔS: Entropy contribution.

Stereochemical Aspects of this compound-Related Reactions

Sulfinates such as this compound possess a stereogenic sulfur atom, making the stereochemical outcome of their reactions a critical aspect of their chemistry. nih.gov Reactions involving the formation or transformation of the sulfinyl group can proceed with either inversion or retention of configuration at the sulfur center, often influenced by the reaction mechanism and steric factors. nih.gov

A classic example is the acid-catalyzed alcoholysis of optically active sulfinamides to produce sulfinate esters. nih.gov The stereochemistry of this nucleophilic substitution at the sulfur atom is highly dependent on the steric bulk of both the departing amine group and the incoming alcohol nucleophile. nih.gov For instance, the reaction of optically active (+)-(S)-N,N-diethyl-p-toluenesulfinamide with primary alcohols like methanol (B129727) and ethanol (B145695) proceeds with a predominant inversion of configuration at the sulfur atom. nih.gov However, when the more sterically hindered (+)-(S)-N,N-diisopropyl p-toluenesulfinamide is used, the reaction with the same primary alcohols results in predominant retention of configuration. nih.gov This unusual shift in stereochemistry is rationalized by an addition-elimination mechanism that proceeds through a transient, pentacoordinate sulfurane intermediate which can undergo pseudorotation before the leaving group is expelled. nih.gov

The stereochemical course can also be influenced by the reaction media; adding inorganic salts to the acidic medium can change the outcome from inversion to retention. nih.gov

Other reactions also show high stereoselectivity. The palladium-catalyzed decarboxylative coupling of cinnamic acids with sodium sulfinates to form vinyl sulfones has been shown to proceed with retention of stereochemistry, yielding the E-isomer exclusively. rsc.org Similarly, the reduction of alkenyl sulfones using transition metal catalysts can be stereospecific. wikipedia.org The stereochemical integrity of the sulfinyl group is also generally retained during the conversion of heterocyclic thioethers to α-chiral sulfinates, which can then be transformed into primary sulfonamides with retention of stereochemical purity. organic-chemistry.org These findings highlight that the stereochemistry of this compound reactions is not fixed but can be controlled or predicted based on substrate structure, reagents, and reaction conditions.

Theoretical and Computational Studies of Ethanesulfinate

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling approaches are fundamental tools in the computational investigation of ethanesulfinate. atomistica.onlinecnu.ac.kr These methods allow for the calculation of molecular properties and the simulation of molecular behavior, providing insights into the electronic structure and conformational landscape of this compound-containing systems. london-nano.comgatech.edulibretexts.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of this compound and its derivatives due to its favorable balance of accuracy and computational cost. wikipedia.orgmdpi.com DFT calculations are employed to investigate the electronic structure, geometry, and energetic properties of these molecules. nih.gov

For instance, DFT calculations have been instrumental in understanding the protonation equilibria of amino[bis(this compound)] azobenzene (B91143) derivatives. vulcanchem.comum.edu.mt By modeling the neutral and protonated species, researchers can predict the most likely site of protonation, which has been shown to be the β-azo nitrogen atom, a finding that aligns with experimental NMR data. um.edu.mtacs.orgnih.gov These calculations often utilize functionals like B3LYP with basis sets such as 6-31+G(d,p) to achieve reliable results. acs.orgnih.gov

Furthermore, DFT has been used to study the stability and electronic features of metal complexes involving ethanesulfonate (B1225610), a close relative of this compound. researchgate.net In a study of zincate salts with alkanesulfonate ligands, the B97-D/cc-pVDZ level of theory was used to compare binding energies, Gibbs free energies of formation, and HOMO-LUMO energy gaps, providing insights into the stability and reactivity of these compounds. researchgate.net The choice of functional and basis set is crucial and can impact the accuracy of the predicted properties. mdpi.com For example, functionals like PBE combined with dispersion corrections have been used in large-scale DFT calculations on protein-ligand complexes. southampton.ac.uk

Table 1: Selected DFT Studies on this compound and Related Compounds

Compound/SystemProperty InvestigatedDFT MethodKey Finding
Amino[bis(ethanesulfonate)] azobenzeneProtonation siteB3LYP/6-31+G(d,p)Protonation occurs at the β-azo nitrogen. um.edu.mtacs.orgnih.gov
Zincate salts with alkanesulfonate ligandsStability and electronic propertiesB97-D/cc-pVDZStability is influenced by countercations and non-covalent interactions. researchgate.net
2,4,6-Trichlorophenyl 1-ethanesulfonateElectronic structure and reactivityB3LYP/6-311+G(d,p)Electron density shifts from the sulfonate group to the aryl ring influence reactivity.
Coenzyme F430 (related to ethanesulfonate)Reduction mechanismQM/MM (DFT)Reduction can occur at either the metal center or the tetrapyrrole ring depending on the reducing agent. nih.gov

Electronic Structure Theory Applications

Electronic structure theory encompasses a range of methods beyond DFT that are applied to understand the quantum states of electrons in molecules. london-nano.comgatech.edulibretexts.org These methods are crucial for describing the behavior of electrons, which act as the "glue" holding molecules together. libretexts.org

In the context of this compound, electronic structure theory has been applied to understand the conformations of molecules containing this functional group. For example, in studies of methylbenzoprim (B52217) ethanesulfonate, molecular modeling was used to explore different conformations of the cation. nih.gov These studies, which can be initiated from a MOPAC optimized structure, help to understand the rotational barriers and identify stable conformers that can be compared with experimental data from X-ray crystallography and NMR. nih.gov

The development of more advanced electronic structure methods, including those that can be applied on quantum annealers, holds promise for studying even larger and more complex systems involving this compound in the future. arxiv.org

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms and the characterization of transition states. e3s-conferences.orgfossee.inims.ac.jp Due to their transient nature, transition states are difficult to observe experimentally, making computational methods indispensable for understanding how chemical reactions occur. fossee.innih.gov

Computational studies on the reduction of coenzyme F430, which is structurally related to ethanesulfonate, have provided detailed insights into the reaction mechanism. nih.gov By employing spectroscopic and computational methods, researchers have been able to distinguish between metal-centered reduction and ring-based reduction, depending on the reducing agent used. nih.gov These studies often involve calculating the structures and energies of reactants, products, and intermediates, as well as the transition states that connect them.

The development of automated reaction prediction software is poised to accelerate the discovery of new reaction pathways and mechanisms involving this compound and other compounds. cecam.orgnih.gov These tools can systematically explore potential reaction networks, reducing the computational cost and increasing the efficiency of identifying viable synthetic routes. nih.gov

Prediction of Reactivity and Electronic Properties

Computational methods are increasingly used to predict the reactivity and electronic properties of molecules, offering a powerful tool for guiding experimental design. cecam.orgnih.govarxiv.org By calculating properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces, researchers can gain insights into where a molecule is most likely to react.

For example, DFT calculations on 2,4,6-trichlorophenyl 1-ethanesulfonate have been used to model its frontier orbitals and predict its reactivity. The calculated HOMO-LUMO gap can be correlated with the chemical reactivity of the molecule. researchgate.net Similarly, the electrostatic potential surface can indicate regions of the molecule that are electron-rich or electron-poor, providing clues about susceptibility to nucleophilic or electrophilic attack.

Machine learning and deep learning are also emerging as powerful techniques for predicting chemical reactivity. nih.govarxiv.org By training models on large datasets of known reactions, it is possible to develop predictive tools that can rapidly estimate the reactivity of new compounds, including those containing the this compound group. nih.gov

Table 2: Predicted Electronic Properties of this compound-Related Compounds

CompoundPropertyComputational MethodPredicted Value/Insight
Zincate salts with alkanesulfonate ligandsHOMO-LUMO energy gapB97-D/cc-pVDZVaries with the countercation, indicating different levels of chemical reactivity. researchgate.net
Amino[bis(ethanesulfonate)] azobenzeneFrontier molecular orbitalsB3LYP/6-31+G(d,p)Analysis is simplified by considering the protonated, neutral species. acs.orgnih.gov
2,4,6-Trichlorophenyl 1-ethanesulfonateFrontier orbitals, electrostatic potentialB3LYP/6-311+G(d,p)Electron density shifts influence reactivity.

Computational Studies on Molecular Interactions and Supramolecular Assemblies

The study of non-covalent interactions is crucial for understanding how molecules assemble into larger, ordered structures. nih.govmdpi.com Computational methods are well-suited for investigating these subtle interactions, which play a key role in the formation of supramolecular assemblies. nih.govnih.gov

In the context of ethanesulfonate, a combined experimental and computational study of a cationic zinc(II)-ethanesulfonate complex revealed the importance of non-covalent interactions in its self-assembly into a supramolecular structure. rsc.org Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions within a crystal structure, such as the C-H···O hydrogen bonds observed in 1-[(benzyldimethylsilyl)methyl]-1-ethylpiperidin-1-ium ethanesulfonate. iucr.org

Molecular dynamics (MD) simulations are another powerful technique for studying the dynamics of molecular interactions and the formation of supramolecular assemblies. iyte.edu.tracs.org These simulations can provide insights into how molecules like this compound might interact with biological membranes or self-assemble in solution. acs.orgacs.org For example, MD simulations have been used to study the interactions between DNA and conjugated polyelectrolytes containing sulfonate groups. iyte.edu.tr

Ethanesulfinate in Advanced Organic Synthesis

Ethanesulfinate as a Functional Group in Organic Transformations

A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. pressbooks.pubbiotechacademy.dk The this compound group, with its sulfur atom in an intermediate oxidation state, exhibits a versatile reactivity profile, acting as both a nucleophile and an electrophile depending on the reaction conditions. This allows it to participate in a wide range of chemical transformations. vulcanchem.com

Modification of Organic Molecules for Desired Chemical Behavior

The introduction of an this compound functional group into an organic molecule can significantly alter its chemical behavior. pressbooks.pubsolubilityofthings.com This modification is a key strategy in organic synthesis to create compounds with specific, desired properties. This compound and its derivatives are particularly useful in the synthesis of sulfone and sulfoxide (B87167) compounds, which are important structural components in many pharmaceuticals and agrochemicals. vulcanchem.com The ability to form S-S, N-S, and C-S bonds makes this compound a versatile building block for a wide array of organosulfur compounds. rsc.org

The reactivity of the this compound group allows for its conversion into other functional groups. For instance, it can be oxidized to an ethanesulfonate (B1225610) (CH₃CH₂SO₃⁻), a transformation that increases the oxidation state of the sulfur atom. vulcanchem.com This process is significant in both synthetic chemistry and biological systems. vulcanchem.com

Enhancement of Hydrophilicity

The incorporation of ionic groups, such as ethanesulfonate, can enhance the hydrophilicity (water-attracting nature) of a molecule. mdpi.comontosight.ai This is a crucial aspect in the design of water-soluble drugs and materials. atamanchemicals.com For example, the ethanesulfonate group can increase the water solubility of a compound due to its hydrophilic nature. ontosight.ai

Research has shown that introducing sulfonate groups into polymers can significantly increase their water uptake and hydrophilicity. researchgate.net For instance, copolyesters containing sulfonated units have demonstrated accelerated hydrolytic degradation, a property attributed to the enhanced hydrophilicity caused by the ionic groups. mdpi.com This principle is applied in creating materials with controlled degradation rates and in the development of hydrogels with high swelling capacities. mdpi.comresearchgate.net

Polymer SystemSulfonated MonomerObservationReference
Poly(butylene succinate) (PBS)Sodium 1,2-(dimethoxycarbonyl)ethanesulfonateIncreased hydrolytic degradation with higher ionic content. mdpi.com
Poly(3-hydroxyalkanoate) (PHA)Sodium-3-mercapto-1-ethanesulfonateIncreased hydrophilicity and water uptake in the resulting hydrogels. researchgate.net
Polyzwitterion-functionalized membranesPoly(3-[dimethyl(2′-methacryloyloxyethyl] ammonio) ethanesulfonate (PMAES)Enhanced salt responsiveness of membrane permeability with increased carbon spacer length. njtech.edu.cn

Coupling Reactions Involving this compound

This compound salts are valuable coupling partners in organic synthesis, facilitating the formation of various sulfur-containing compounds. rsc.org

Decarboxylative-Sulfonylation Reactions

Decarboxylative-sulfonylation is a reaction that involves the coupling of a carboxylic acid with a sulfinate, resulting in the formation of a sulfone. nih.govchemistryviews.org This method allows for the direct use of carboxylic acids without prior functionalization. nih.gov Recent advancements have led to the development of photoinduced, metal-free decarboxylative-sulfinylation reactions, providing a direct and modular route to sulfoxides from carboxylic acids and sulfinates. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProductReference
Photoinduced Decarboxylative SulfonylationCarboxylic acids, Sodium sulfinatesCopper acetate, Sodium acetate, Room temperatureSulfones nih.gov
Photoinduced Iron-Catalyzed Decarboxylative SulfonylationCarboxylic acids, DABSO, Carbon electrophilesTBAFeCl₄, Visible light (390 nm)Sulfones chemistryviews.orgorganic-chemistry.org
Direct Decarboxylative SulfinylationCarboxylic acids, SulfinatesAcridine photocatalyst, p-bromobenzoyl chlorideSulfoxides nih.gov

Sulfenylation Reactions

Sulfenylation reactions involve the introduction of a sulfenyl group (RS-) into a molecule. This compound can be a precursor in reactions that ultimately lead to sulfenylated products. For instance, the reaction of thiols with sulfinates can produce thiosulfonates. rsc.org Various catalytic systems, including CuI–Phen·H₂O and FeCl₃, have been employed to facilitate the coupling of thiols with sulfinates to yield thiosulfonates. rsc.org

Cycloaddition and Cyclization Reactions Promoted by this compound Derivatives

Sulfinate derivatives play a role in promoting cycloaddition and cyclization reactions, which are powerful methods for constructing cyclic molecules. The sulfonyl group, which can be derived from a sulfinate, is a key functional group in many of these transformations.

While direct participation of this compound in promoting these reactions is less commonly documented, derivatives containing the sulfonyl group, such as sulfonyl allenes, are known to undergo [2+2]-cycloaddition reactions. iupac.orgru.nl For example, the thermal reactions of phenylsulfonyl allenes can yield [2+2]-cycloadducts. iupac.org In some cases, the initially formed cycloadduct can undergo elimination of a phenylsulfinate ion. iupac.org

Furthermore, sulfinate salts are utilized in the synthesis of precursors for cycloaddition reactions. For instance, propargyl sulfinates can be isomerized to sulfonyl allenes, which then participate in hyperbaric [2+2] cycloaddition reactions to form cyclobutanes. ru.nl Radical cyclization reactions are another area where sulfinate-related chemistry is relevant, with processes often involving radical intermediates that lead to the formation of cyclic structures. nsf.govlibretexts.org

Stereoselective Synthesis Facilitated by Ethanesulfonate Moieties

The sulfinyl group, a key component of this compound, is a powerful and versatile chiral auxiliary in modern organic synthesis. nih.govacs.org Its configurational stability and strong stereodirecting influence have made it invaluable for the asymmetric synthesis of a wide array of chiral molecules. nih.govmsu.edu The utility of sulfinate-derived moieties stems from their ability to be introduced, to control the formation of new stereocenters with high selectivity, and to be subsequently removed under mild conditions. nih.gov This section details the pivotal role of this compound and related sulfinyl structures in facilitating stereoselective transformations.

One of the foundational strategies in this area involves the use of chiral sulfinates, which serve as precursors to other enantiomerically pure sulfur compounds. nih.govorganic-chemistry.org This approach, often referred to as the Andersen synthesis, typically involves the reaction of a sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinate esters. acs.org These diastereomers can then be separated, most commonly by crystallization, and subsequently treated with organometallic reagents to generate a variety of enantiopure sulfoxides. researchgate.net

The classic example involves the reaction of p-toluenesulfinyl chloride with a chiral alcohol like (-)-menthol. acs.org The resulting diastereomeric menthyl p-toluenesulfinates can be separated, and the pure diastereomer can then react with a Grignard reagent (R-MgBr). This reaction proceeds via a nucleophilic substitution at the sulfur atom, occurring with a complete inversion of configuration to yield a chiral sulfoxide in high enantiomeric purity. ebsco.com While p-toluenesulfinates are widely documented, the same principle applies to ethanesulfinates. The choice of the chiral auxiliary alcohol is critical for achieving high diastereoselectivity in the initial esterification and for the ease of separation. nih.govacs.org

Chiral AuxiliaryReactantDiastereomeric Excess (de)Reference
(-)-MentholBenzenesulfenyl chloride (oxidized to sulfinate)up to 76% nih.gov
8-phenylmentholBenzenesulfenyl chloride (oxidized to sulfinate)Reasonable results nih.gov
Diacetone-d-glucose (DAG)p-Toluenesulfinyl chlorideHigh diastereoselectivity acs.orgresearchgate.net
trans-2-phenylcyclohexanolBenzenesulfenyl chloride (oxidized to sulfinate)Reasonable results nih.gov

This table illustrates the diastereoselectivity achieved in the synthesis of chiral sulfinates using various chiral alcohols. The data is based on representative examples from the literature.

Beyond their role as precursors, sulfinyl groups are extensively used as covalently attached chiral auxiliaries to direct the stereochemical course of reactions. nih.gov A prominent example is the use of N-tert-butanesulfinamide, developed by Ellman, in the asymmetric synthesis of chiral amines. nih.gov This methodology relies on the condensation of the sulfinamide with aldehydes or ketones to form N-sulfinyl imines. mdpi.com

The chiral N-tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack to the opposite face. mdpi.comnih.gov This process allows for the highly diastereoselective addition of a wide range of nucleophiles, including organometallic reagents, enolates, and radicals, to the imine. mdpi.comnih.gov The result is the formation of a new stereocenter with a predictable configuration, which is determined by the chirality of the sulfinyl auxiliary. mdpi.com Following the addition, the sulfinyl group can be readily cleaved under mild acidic conditions to afford the desired chiral primary amine in high enantiomeric purity. nih.govmdpi.com

N-Sulfinyl Imine SubstrateNucleophileDiastereomeric Ratio (d.r.)Product ClassReference
N-tert-butanesulfinyl keto aldimine3-Oxobutanoic acid>95:5Amino diketone mdpi.com
Chiral glyoxylate-derived N-sulfinyl imineCarboxylic acid-derived radicals>95:5Unnatural α-amino acids nih.gov
Chiral N-tert-butanesulfinyl imine from 4-bromobutanalPrenyl-Indium96:4α-disubstituted β-homoproline nih.gov
Chiral N-tert-butanesulfinyl imine from 4-bromobutanalPrenyl-Zinc (in THF)90:10α-disubstituted β-homoproline nih.gov

This table presents research findings on the diastereoselective addition of various nucleophiles to chiral N-tert-butanesulfinyl imines, highlighting the high level of stereocontrol achieved.

Catalytic Applications and Ligand Design with Ethanesulfinate

Ethanesulfinate in Homogeneous and Heterogeneous Catalysis Research

This compound and its corresponding acid, ethanesulfonic acid, find applications in catalysis primarily due to their chemical properties as buffers and reagents that can influence the reaction environment. In both homogeneous and heterogeneous systems, controlling reaction parameters like pH is crucial for catalyst stability and activity. rsc.org While homogeneous catalysts are noted for their high activity and selectivity, they can be unstable and difficult to recycle. rsc.org Conversely, heterogeneous catalysts are typically more stable and easily recyclable but may show lower activity. rsc.orgprinceton.edu The integration of compounds like this compound can be explored to optimize the conditions for both types of catalytic processes.

Ethanesulfonic acid sodium salt, a stable salt of this compound, is utilized as a buffering agent. Buffering agents are chemical additives designed to stabilize the pH of a solution, preventing significant fluctuations in acidity or alkalinity. sunitausa.com In catalytic systems, maintaining a stable pH is often critical, as the catalytic activity and stability of the catalyst itself can be highly dependent on the hydrogen ion concentration. nih.gov this compound can be used in biochemical research and organic synthesis, where its ability to act as a buffer helps to maintain a controlled pH range, ensuring optimal performance and preventing degradation of sensitive reagents or catalysts. sunitausa.com

Property of Sodium Ethanesulfonate (B1225610) Relevance in Catalysis Source
Buffering AgentStabilizes pH in the reaction medium, crucial for pH-sensitive catalysts and reagents.
Water SolubilityHigh water solubility facilitates its use in aqueous catalytic systems.
Chemical StabilityCan be stored for extended periods without significant decomposition, ensuring reproducibility.
Intermediate in SynthesisCan be used to introduce the ethanesulfonate group to modify other molecules.

The primary influence of this compound on pH stability stems from its function as a buffering agent. Precise pH control is fundamental in many catalytic reactions because the activation of certain catalysts and the stability of crucial polymers or substrates are dependent on specific pH ranges. sunitausa.com Uncontrolled shifts in pH can lead to reduced reaction rates, decreased product selectivity, and even catalyst deactivation. sunitausa.com By incorporating this compound into a catalytic system, it is possible to manage and stabilize the pH, thereby ensuring that other chemical additives and the catalyst itself function at their optimal capacity. sunitausa.com This stability is particularly important in complex reaction mixtures where acidic or basic intermediates may be generated during the catalytic cycle.

Ligand Design and Synthesis for this compound-Based Catalysts

The design of ligands is a cornerstone of developing advanced catalysts, allowing for the fine-tuning of a metal center's electronic and steric properties. While specific examples of this compound being the primary component of a ligand are not extensively detailed, the principles of using sulfonate groups in ligand design are well-established, particularly in mimicking biological systems and influencing catalyst performance.

In enzyme catalysis, the interaction between charged amino acid residues is crucial for substrate binding and catalytic function. mdpi.com The guanidinium (B1211019) group of arginine is positively charged and frequently engages in strong ionic interactions and hydrogen bonding with negatively charged residues like glutamate (B1630785) or aspartate to stabilize substrates. mdpi.comnih.gov This principle can be applied to ligand design, where a sulfonate group, such as that in this compound, can act as a mimic for these acidic residues. The negatively charged sulfonate group can form a stable salt bridge with the positively charged guanidinium group of an arginine residue within a catalyst's scaffold or a substrate. Such an interaction can be used to orient a substrate correctly within the active site, a key factor for efficient catalysis. nih.gov In phosphotransacetylase, for example, arginine residues are critical for binding the phosphate (B84403) groups of coenzyme A, demonstrating the importance of such electrostatic interactions for both binding and subsequent catalytic steps. nih.gov

Table: Enantioselective Carbosulfenylation with Ethanesulfonic Acid as an Additive nih.gov Reaction conditions were optimized using EtSO₃H as a Brønsted acid for the cyclization step.

Entry Alkene Substituent (R) Yield (%) Enantiomeric Ratio (er)
1 n-Hexyl 89 97:3
2 4-chlorobutyl 70 97:3
3 Cyclopropylmethyl 81 96:4

Mechanistic Insights into this compound-Modulated Catalytic Cycles

Detailed mechanistic studies that specifically focus on the modulation of catalytic cycles by this compound are not extensively documented. However, based on its established roles, its mechanistic contributions can be inferred. When used as a buffering agent, this compound's primary role is to maintain a constant pH. This does not typically involve direct participation in bond-making or bond-breaking steps with the substrate but rather ensures the catalyst remains in its active protonation state throughout the cycle.

In cases where its conjugate acid, ethanesulfonic acid, is used as a co-catalyst, its mechanistic role is more direct. For instance, in the enantioselective carbosulfenylation reaction, EtSO₃H likely acts as a Brønsted acid to protonate an intermediate generated by the primary catalyst, facilitating the key cyclization step. nih.gov In this context, the ethanesulfonate anion would be the resulting conjugate base. The efficiency of this step would depend on the acid's strength and the coordinating ability of the resulting ethanesulfonate anion. Therefore, the mechanistic contribution of this compound is highly dependent on the specific catalytic system: it can be a passive but crucial environmental stabilizer (buffer) or an active participant in proton transfer steps within the catalytic cycle.

Autocatalysis Studies in Eschenmoser Coupling Reactions

Recent studies on the Eschenmoser coupling reaction (ECR) of thioamides with electrophiles have revealed its autocatalytic nature. nih.gov This reaction is believed to proceed through thiirane (B1199164) intermediates. While previous mechanistic studies often involved external thiophiles to facilitate the removal of sulfur from these intermediates, recent work has investigated the reaction in the absence of any thiophilic agent or base. nih.gov

Using electrospray ionization-mass spectrometry (ESI-MS), researchers have been able to detect elusive polysulfide species (S^n^) where 'n' ranges from 2 to 16. nih.gov These polysulfides are proposed as the key species that lead to the formation of the final product. A combination of ion mobility spectrometry, ion spectroscopy, and reaction monitoring through flow chemistry coupled with mass spectrometry has provided a comprehensive understanding of the reaction mechanism, confirming its autocatalytic nature. nih.gov However, specific studies detailing the direct involvement or catalytic role of this compound in these autocatalytic cycles of the Eschenmoser coupling reaction are not prominently featured in the reviewed literature.

Role of Electrostatic Environment in Acid-Catalyzed Reactions

The electrostatic environment is a critical factor in acid-catalyzed reactions. While there is extensive research on how charged sites within a catalyst's structure can enhance its activity, specific research detailing the role of this compound in creating or modifying the electrostatic environment in acid-catalyzed reactions is not available in the current body of scientific literature. The focus of existing research tends to be on the development of strong Brønsted acidic catalysts, such as electrostatically enhanced sulfuric acid, for use in various organic syntheses.

Application in Specific Catalytic Reactions

This compound and related sulfinate compounds have found utility in a range of specific catalytic reactions, which are detailed in the following subsections.

Alkene Oligomerization and Polymerization

The catalytic oligomerization and polymerization of alkenes are crucial industrial processes for the production of a wide range of materials, from fuels and lubricants to plastics. nih.govmdpi.comnih.govresearchgate.net These reactions are typically catalyzed by transition metal complexes, with metals such as titanium, zirconium, hafnium, nickel, cobalt, iron, and chromium being commonly employed. nih.govmdpi.comresearchgate.netnih.gov The mechanisms for these reactions are generally understood to proceed via either the Cossee–Arlman mechanism or a metallacyclic mechanism. mdpi.comnih.gov The design of the ligand environment around the metal center is critical in controlling the activity and selectivity of the catalyst. dtic.milnsf.gov However, a review of the current scientific literature does not indicate that this compound is commonly used as a ligand or has a direct role in catalytic systems for alkene oligomerization and polymerization.

Carbonylation and Hydroformylation

Carbonylation and hydroformylation reactions are fundamental industrial processes for the synthesis of aldehydes, ketones, and carboxylic acid derivatives from alkenes and carbon monoxide. nih.govst-andrews.ac.ukresearchgate.netresearchgate.netnih.govrsc.orgmdpi.com Rhodium and palladium-based catalysts are widely used for these transformations due to their high activity and selectivity. nih.govst-andrews.ac.ukresearchgate.netnih.govmdpi.com The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center. Despite the extensive research in this area, there is no significant evidence in the current scientific literature to suggest that this compound is employed as a ligand or plays a direct catalytic role in industrial or laboratory-scale carbonylation and hydroformylation reactions.

Cross-Coupling Reactions

Sulfinates, including alkyl and aryl derivatives, have emerged as versatile coupling partners in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.orgnih.govnih.govsemanticscholar.orgorganic-chemistry.orgrsc.orgrsc.orgscispace.com These reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

Sodium arenesulfinates are stable and easy-to-handle compounds that can serve as effective electrophilic reagents in Hiyama-type cross-coupling reactions with organosilanes. organic-chemistry.orgnih.gov These reactions, catalyzed by palladium, proceed in good to excellent yields and exhibit wide functional group tolerance. organic-chemistry.orgnih.gov The mechanism involves the formation of palladium intermediates, expulsion of sulfur dioxide, and transmetalation facilitated by an additive like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), followed by reductive elimination to yield the coupled product. organic-chemistry.org

In addition to their role as electrophiles, sulfinates can also act as nucleophilic coupling partners. Pyridine (B92270) sulfinates, for instance, have been successfully used in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govsemanticscholar.orgrsc.org This approach provides a valuable alternative to the often problematic Suzuki-Miyaura coupling when using pyridine-based boronates. nih.govsemanticscholar.orgrsc.org More recently, alkyl sulfinates have been demonstrated to participate in sulfurane-mediated C(sp³)–C(sp²) cross-coupling, enabling the stereospecific installation of alkyl bioisosteres. nih.gov

Reaction Type Catalyst Role of Sulfinate Key Features Reference
Hiyama-Type Cross-Coupling Palladium Electrophilic Partner High yields, wide functional group tolerance. organic-chemistry.orgnih.gov
Suzuki-Miyaura Alternative Palladium Nucleophilic Partner Effective for coupling of pyridine derivatives. nih.govsemanticscholar.orgrsc.org
C(sp³)–C(sp²) Cross-Coupling Not specified Nucleophilic Partner Stereospecific installation of alkyl bioisosteres. nih.gov

Biocatalysis and Enzyme Systems

Biocatalysis utilizes enzymes as catalysts for chemical transformations, offering advantages such as high selectivity and mild reaction conditions. seqens.commdpi.comdntb.gov.uanih.govmdpi.comrsc.orgcetjournal.it While the use of enzymes is widespread in various industrial applications, including the synthesis of pharmaceuticals and fine chemicals, specific studies on the direct involvement of this compound in enzymatic reactions are limited.

One area of related research is the microbial metabolism of sulfonate compounds. For example, the biodegradation of methanesulfonic acid, a close structural analog of ethanesulfinic acid, has been studied in certain methylotrophic bacteria. nih.gov This process involves an inducible NADH-specific monooxygenase enzyme. nih.gov The enzyme system has been found to be a multicomponent complex, and its activity is dependent on the presence of FAD and ferrous ions. nih.gov While this research provides insights into the enzymatic transformation of a related sulfur-containing compound, further studies are needed to elucidate the specific roles and transformations of this compound within biocatalytic and enzyme systems.

Photocatalysis and Electrocatalysis with this compound

While specific research focusing exclusively on this compound in photocatalysis and electrocatalysis is limited in publicly available scientific literature, the broader class of alkylsulfinates, to which this compound belongs, has been a subject of significant investigation in these fields. The reactivity of sulfinates under photocatalytic and electrocatalytic conditions is primarily centered on their ability to serve as effective precursors to sulfonyl radicals. researchgate.netnih.govrsc.org These highly reactive intermediates can then participate in a variety of carbon-sulfur bond-forming reactions. nih.gov

In the context of photocatalysis, alkylsulfinates can undergo a single-electron transfer (SET) process when exposed to a suitable photocatalyst and light. acs.orgrwth-aachen.de This process generates an alkylsulfonyl radical, which can then be engaged in various synthetic transformations. The general mechanism involves the excitation of a photocatalyst by visible light, followed by the transfer of an electron from the sulfinate to the excited photocatalyst. This oxidation of the sulfinate results in the formation of the desired sulfonyl radical.

Electrocatalysis offers an alternative, reagent-free method for the generation of sulfonyl radicals from sulfinate salts. researchgate.netrsc.org In this approach, the sulfinate undergoes direct oxidation at an electrode to form the sulfonyl radical. researchgate.net These electrochemical methods are advantageous as they often proceed under mild conditions without the need for chemical oxidants. nih.gov

Although direct experimental data for this compound is not extensively documented, the principles established for other alkylsulfinates provide a strong basis for its potential applications in photocatalysis and electrocatalysis. The ethylsulfonyl radical that would be generated from this compound is a valuable species for introducing the ethylsulfonyl group into organic molecules, a common structural motif in pharmaceuticals and agrochemicals. nih.gov

The following tables summarize representative findings in the photocatalysis and electrocatalysis of sulfinates, illustrating the types of transformations that could potentially be applied to this compound.

Photocatalytic Applications of Sulfinate Salts

PhotocatalystSubstrate 1Substrate 2ProductYield (%)Reference
Ir(ppy)₃AlkeneSodium ArylsulfinateVinyl Sulfone70-95 organic-chemistry.org
Ru(bpy)₃²⁺AlkyneSodium Arylsulfinateβ-Keto Sulfone65-88 rsc.org
Eosin YHeteroareneSodium AlkylsulfinateSulfonylated Heteroarene50-80 acs.org

This table presents data for general sulfinate salts as specific data for this compound was not available in the reviewed literature.

Electrocatalytic Applications of Sulfinate Salts

Electrode MaterialSubstrate 1Substrate 2ProductYield (%)Reference
Graphite FeltAryl HalideSulfur DioxideAryl Sulfinate60-90 researchgate.net
PlatinumAlkeneSodium AlkylsulfinateAlkyl Sulfone75-92 nih.gov
Glassy CarbonAmineSodium ArylsulfinateSulfonamide70-85 nih.gov

This table presents data for general sulfinate salts as specific data for this compound was not available in the reviewed literature.

Spectroscopic Characterization of Ethanesulfinate Systems

Vibrational Spectroscopy for Structural Elucidation and Quantitative Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Near-Infrared (NIR), and Raman techniques, serves as a powerful tool for probing the molecular structure of ethanesulfinate systems. mdpi.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. mdpi.com

Infrared (IR) and Near-Infrared (NIR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the context of sulfinates, the S-O stretching vibrations are of primary diagnostic importance. For instance, studies on methanesulfonate (B1217627), a related sulfonate, show that the asymmetric S–O stretch mode in the infrared spectrum can indicate the nature of bonding, with splitting of this mode suggesting a coordinating interaction. nih.gov While direct IR data for this compound is not extensively detailed in the provided results, data for the closely related ethanesulfonate (B1225610) anion intercalated in layered double hydroxides show characteristic absorptions for the SO₃⁻ group, as well as for the alkyl chain. scirp.orgresearchgate.net

The following table summarizes the key IR absorption bands for ethanesulfonate intercalated in a Li-Al layered double hydroxide (B78521), which provides an approximation of the expected regions for this compound vibrations. scirp.org

Table 1: IR Spectroscopic Data for Intercalated Ethanesulfonate scirp.org

Wavenumber (cm⁻¹) Assignment
~3400 - 3600 ν(OH)
~1627 ν₂(H₂O)
~1373 δs(CH₃)
~1292, 1242, 1202 νas(SO₃⁻)
~1055 νs(SO₃⁻)

Data sourced from studies on LiAl₂(OH)₆·nH₂O. scirp.org

Near-Infrared (NIR) spectroscopy, which probes overtones and combination bands of the fundamental vibrations, can also be employed, particularly for quantitative analysis in complex matrices, though specific applications to this compound are not detailed in the search results.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. acs.org Due to the high polarizability of the sulfur atom, Raman is a sensitive technique for identifying sulfur-containing compounds. researchgate.net Early studies on sodium alkyl sulfinates and sulfonates utilized Raman spectroscopy to investigate the structure of the sulfinic and sulfonic acid groups. acs.org The technique has been instrumental in establishing the bonding within these functional groups. acs.org

Key Raman shifts for sodium this compound would be expected for the S-O and C-S stretching modes, which are characteristic of the sulfinate group. While specific frequency values for this compound were not found, research on analogous alkyl sulfonates and sulfinates has demonstrated the utility of Raman spectroscopy in differentiating these compounds and understanding their molecular structure. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic environment of atomic nuclei, providing detailed information about molecular structure, dynamics, and tautomeric equilibria. nih.govresearchgate.net

Heteronuclear NMR Techniques

Beyond ¹H and ¹⁵N, heteronuclear NMR techniques involving other nuclei such as ¹³C, ¹⁷O, and ³³S provide a more complete picture of the molecular structure of this compound. Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between different atoms in a molecule. nih.gov For example, ¹H-¹³C HMBC and HSQC spectra are routinely used to assign proton and carbon signals. nih.gov

Although direct application on this compound is not detailed, studies on related sulfonate compounds demonstrate the power of these techniques. For example, extensive 1D and 2D NMR analyses have been performed on various organic molecules containing sulfonate groups. nih.govacs.org Furthermore, ³³S NMR spectroscopy, while challenged by the low natural abundance and quadrupolar nature of the ³³S nucleus, can provide direct information about the sulfur atom's local environment in sulfonates and sulfonic acids. acs.org

The following table shows an example of how heteronuclear coupling can be observed, in this case between ¹H and ¹³C. huji.ac.il

Table 2: Example of Heteronuclear Coupling Constants huji.ac.il

Coupling Type Typical Range (Hz)

This data is general for organic molecules and illustrates the magnitude of one-bond carbon-proton coupling. huji.ac.il

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, making it invaluable for identifying compounds, elucidating their structure, and monitoring the progress of chemical reactions in real-time. rsc.orgnih.gov It is particularly well-suited for detecting transient intermediates that may be present in low concentrations. researchgate.net

The use of electrospray ionization (ESI), a soft ionization technique, allows for the analysis of organosulfur compounds from the solution phase. acs.orgacs.org ESI-MS has been successfully employed to characterize a variety of organosulfur compounds. aanda.orgcopernicus.org For instance, high-resolution mass spectrometry can provide unambiguous identification of organosulfur species in complex mixtures. aanda.org

In the context of reactions involving sulfinates, MS can be used to monitor the formation of products and the disappearance of reactants. nih.gov It can also be used to identify reactive intermediates, such as sulfenic acids (RSOH), which are often precursors to sulfinic acids (RSO₂H). researchgate.netnih.gov The oxidation of a thiol to a sulfenic acid results in a mass increase of 16 amu, which is readily detectable by MS. nih.gov Further oxidation to a sulfinate would result in an additional 16 amu increase. Online thermospray ionization mass spectrometry has been used to simultaneously detect cysteine sulfenate, sulfinate, and sulfonate species. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing molecules like sulfinates, which can be thermally labile. researchgate.net It allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule. researchgate.netnih.gov

In the context of this compound, which is typically handled as a salt (e.g., sodium this compound), analysis is performed in the negative ion mode. theanalyticalscientist.comnebiolab.com In this mode, the instrument detects anions. The this compound anion (CH₃CH₂SO₂⁻) is generated in the solution and transferred to the gas phase for detection. nih.govnebiolab.com The mass-to-charge ratio (m/z) recorded in the spectrum corresponds to the mass of the this compound anion. Given the molecular weight of ethanesulfinic acid (C₂H₆O₂S) is approximately 94.13 g/mol , the deprotonated anion [M-H]⁻ would have an m/z of approximately 93.12. In practice, the observed ions would be the this compound anion itself, C₂H₅SO₂⁻, with a molecular weight of approximately 93.12 Da.

ESI-MS is also instrumental in studying reaction mechanisms involving sulfinates, where it can be used to detect key reaction intermediates. nih.govnih.gov

Table 1: Representative ESI-MS Data for Sulfinate and Related Anions (Negative Ion Mode) This table includes data for analogous compounds as specific experimental data for this compound was not available in the searched literature.

Compound/AnionFormulaExpected m/z [M-H]⁻Ionization ModeReference
Mthis compoundCH₃SO₂⁻101.98Negative nih.govsigmaaldrich.com
This compoundC₂H₅SO₂⁻93.12NegativeTheoretical
BenzenesulfinateC₆H₅SO₂⁻141.18Negative nebiolab.com
Sulfonated TriphenylphosphineC₁₈H₁₄O₃PS⁻357.04Negative uvic.ca

Ion Mobility Spectrometry and Ion Spectroscopy

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. acs.orgacs.org When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that would be indistinguishable by MS alone. wsu.edu The key parameter derived from IMS is the rotationally averaged collision cross-section (CCS), which is a measure of the ion's shape in the gas phase. acs.orgacs.org

Table 2: Illustrative Collision Cross-Section (CCS) Data for Various Anions from Traveling Wave IMS (TWIMS) Note: This data is for illustrative purposes to show typical values for small organic anions; no specific data for this compound was found.

Ion TypeCompound ClassIon Formulam/zCCS (Ų) in N₂Reference
Deprotonated MoleculeBile AcidC₂₄H₃₉O₄⁻391.28193.5 acs.org
Deprotonated MoleculePhospholipid (PA)C₃₉H₇₄O₈P⁻701.51275.9 acs.org
AnionPerfluorosulfonateC₈F₁₇SO₃⁻498.93212.7 osti.gov
AnionTetraphenylborateB(C₆H₅)₄⁻319.16185.3 osti.gov

Native Mass Spectrometry for Molecular Interactions

Native mass spectrometry involves analyzing proteins and their non-covalently bound complexes under near-physiological conditions. nih.goviucr.org The "soft" nature of ESI allows for the preservation of these weak interactions during the transition from solution to the gas phase, enabling the study of protein-ligand binding, complex stoichiometry, and conformational states. nih.govnih.govresearchgate.netacs.org

This technique is highly relevant for studying the interaction of this compound with biological targets, such as enzymes or proteins where it might act as a substrate, inhibitor, or covalent modifier. nih.gov For example, native MS has been successfully used to characterize the binding of sulfonamide inhibitors to human carbonic anhydrase I, where the inhibitors bind non-covalently to the zinc ion in the active site. nih.gov Similarly, it could be used to detect the formation of a non-covalent complex between a target protein and the this compound anion. The mass of the resulting complex, detected by the mass spectrometer, would confirm the binding event and the stoichiometry of the interaction. acs.orgwikipedia.org While direct studies on this compound are not prominent in the literature, the methodology is well-established for similar small molecule-protein interactions. researchgate.netcreative-proteomics.com

Bond Dissociation Energy (BDE) Determination

The bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond. upi.edu For ethanesulfinic acid (CH₃CH₂SO₂H), the O-H BDE is a critical parameter that governs its reactivity as a hydrogen atom transfer (HAT) agent and its antioxidant potential.

While direct experimental BDE values for ethanesulfinic acid are scarce, studies on analogous sulfinic acids provide reliable estimates. Experimental determination using the radical equilibration EPR technique on phenylsulfinic acid and 9-triptycenesulfinic acid has established the O-H BDE to be approximately 78 kcal/mol. This value is intermediate between the weaker O-H bond of sulfenic acids (~72 kcal/mol) and the stronger S-H bond of thiols (~87 kcal/mol). Computational methods, such as CBS-QB3, have corroborated these experimental findings.

Table 3: Experimental and Calculated O-H Bond Dissociation Enthalpies (BDEs) for Sulfinic Acids and Related Compounds

CompoundBondBDE (kcal/mol)MethodReference
9-Triptycenesulfinic AcidO-H77.6Experimental (REqEPR)
Phenylsulfinic AcidO-H78.3Experimental (REqEPR)
9-Triptycenesulfinic AcidO-H77.5Calculated (CBS-QB3)
Phenylsulfinic AcidO-H78.5Calculated (CBS-QB3)
9-Triptycenesulfenic AcidO-H71.9Experimental (REqEPR)
PhenolO-H86.5Experimental govinfo.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. acs.org It is the only direct method for detecting and characterizing radicals. acs.org Since many reactions involving sulfinates proceed through radical intermediates, EPR is an invaluable tool. acs.org

Short-lived radicals, such as the ethanesulfinyl radical (CH₃CH₂SO•) or the ethanesulfonyl radical (CH₃CH₂SO₂•), are often too transient to be detected directly. wikipedia.orgnih.gov In these cases, a technique called spin trapping is employed. wikipedia.org A "spin trap," typically a nitrone or nitroso compound, reacts with the transient radical to form a much more stable paramagnetic nitroxide radical adduct, which can be easily observed by EPR. uvic.cawikipedia.org The resulting EPR spectrum contains hyperfine splittings from magnetic nuclei (like ¹⁴N and nearby ¹H), which provide a characteristic signature that can be used to identify the original trapped radical. wikipedia.orgillinois.edu For example, sulfinyl radicals (RSO•) have been observed in biological systems, with typical g-tensor components around 2.0213, 2.0094, and 2.0018. acs.org

Table 5: Representative EPR Hyperfine Coupling Constants for Trapped Sulfonyl and Related Radicals This table provides examples of data obtained for sulfonyl radicals, which are relevant to the study of this compound-derived radicals.

Radical SourceSpin TrapTrapped Radicala_N (Gauss)a_H (Gauss)Reference
PhenylsulfinateDMPOPhenylsulfonyl9.512.9 uliege.be
DMSO OxidationPBNMethyl16.33.4 researchgate.net
VariousPBNGeneric Carbon-centered14.52.2-3.5 researchgate.net

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice, providing exact bond lengths, bond angles, and information on crystal packing.

While a crystal structure for simple sodium this compound is not available in the searched literature, structures of the closely related sodium methanesulfonate (CH₃SO₂Na) and various ethanesulfonate derivatives have been determined. acs.orgresearchgate.netrsc.orgresearchgate.net For instance, the crystal structure of sodium methanesulfonate has been solved, revealing its atomic coordinates and lattice parameters in the solid state. researchgate.net Similarly, the structure of sodium 2-(N-morpholino)ethanesulfonate (NaMES), a common biological buffer, has been analyzed, showing the coordination of the sodium ion and the conformation of the ethanesulfonate group. researchgate.net This data from analogous compounds provides a strong basis for understanding the likely solid-state structure of simple this compound salts.

Table 6: Crystallographic Data for Sodium Methanesulfonate (A Close Analog to this compound)

ParameterValueReference
CompoundSodium Methanesulfonate (NaSO₃CH₃) researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupPbcm (No. 57) researchgate.net
a (Å)5.5881(10) researchgate.net
b (Å)16.9774(5) researchgate.net
c (Å)21.904(5) researchgate.net
V (ų)2078.06(9) researchgate.net
Z4 researchgate.net
Temperature (K)125.80 researchgate.net

Redox Chemistry and Electron Transfer Processes Involving Ethanesulfinate

Investigation of Redox-Active Ethanesulfinate Derivatives

The exploration of redox-active organic molecules has led to significant advancements in materials science and catalysis. While research on this compound itself as a primary redox-active component is specific, the principles can be understood through the broader context of redox-active ligands and sulfinate derivatives. Redox-active ligands are molecules that can participate in electron transfer processes, often reversibly, and can store and release electrons in coordination with a metal center or in response to an external stimulus. mdpi.comrsc.orgnih.govuci.edu

The introduction of specific functional groups to an this compound core can impart redox activity. For instance, incorporating moieties known for their stable radical or reversible redox couple formation, such as sterically hindered phenols or certain heterocyclic systems, can produce redox-active this compound derivatives. beilstein-journals.org The synthesis of such derivatives often involves standard organic transformations to couple the this compound group with the desired redox-active component. The electrochemical properties of these new molecules are then typically investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to determine their redox potentials and the stability of the oxidized or reduced species. mdpi.com For example, s-tetrazine derivatives have been studied as redox-active units that can be incorporated into larger molecules and polymers, demonstrating reversible two-electron reduction in aqueous media. mdpi.com

Research has shown that the electrochemical behavior of complex organic molecules is influenced by the nature of their constituent heterocyclic and functional groups. beilstein-journals.org For instance, the oxidation potential of a catechol moiety can be tuned by the electronic effects of adjacent heterocyclic rings. beilstein-journals.org Similarly, the redox properties of an this compound derivative would be tunable by the appropriate selection of linked redox-active groups.

Table 1: Electrochemical Properties of Representative Redox-Active Heterocyclic Compounds

Compound ClassRedox TransitionPotential Range (V)Notes
Sterically Hindered CatecholsCatechol to o-benzoquinone0.94–1.25Two-electron oxidation. beilstein-journals.org
Thioether-substituted CatecholsSulfide fragment oxidation1.55–1.84Occurs after catechol oxidation. beilstein-journals.org
s-Tetrazine DerivativesTwo-electron reductionApprox. -1.25 to -1.55 (vs. Fc/Fc+ in organic solvent)Reversible process in protic media. mdpi.com
Pt(II) NHC Bis(phenolate) ComplexPt(L)Py Oxidation 10.25 (vs. Fc+/Fc)Reversible one-electron process. mdpi.com
Pt(II) NHC Bis(phenolate) ComplexPt(L)Py Oxidation 20.80 (vs. Fc+/Fc)Reversible one-electron process. mdpi.com

This table presents data for compound classes that serve as examples for designing redox-active this compound derivatives.

Electron Transfer Mechanisms in this compound-Related Systems

Electron transfer (ET) is a fundamental process in redox reactions, and its mechanism can be broadly categorized as inner-sphere or outer-sphere. wikipedia.org In an inner-sphere mechanism, a bridging ligand connects the two redox centers during the electron transfer event. wikipedia.org In an outer-sphere mechanism, the electron hops between two separate, non-covalently linked species. wikipedia.org The study of electron transfer in this compound-related systems involves understanding which of these pathways is operative and the factors that govern the rate of transfer.

Photoinduced electron transfer (PET) is a well-studied mechanism in systems containing a fluorophore, a spacer, and a receptor. researchgate.net In anthracenes functionalized with amino(ethanesulfonate) groups, a PET mechanism has been demonstrated, where the fluorescence is quenched or enhanced depending on the protonation state of the amino group, which modulates the electron transfer process. researchgate.net The kinetics of electron transfer in such systems can be influenced by the solvent, the nature of the spacer, and the driving force of the reaction. researchgate.netnih.gov

Computational studies can provide valuable insights into the probable electron transfer pathways and the electronic coupling between the donor and acceptor moieties in this compound derivatives. These theoretical models complement experimental data to build a comprehensive picture of the electron transfer mechanism.

Radical-Induced Redox Chemistry in Solution

Radicals can initiate redox reactions in solutions containing this compound. Sulfinates can react with radicals, or they can be precursors to sulfonyl radicals. For example, the irradiation of a solution containing an arylsulfinate and iodine can generate a sulfonyl radical. rsc.org This sulfonyl radical can then participate in various addition and coupling reactions, which are fundamentally redox processes. The addition of a radical scavenger like TEMPO can inhibit these reactions, confirming the radical-mediated pathway. rsc.org

This compound itself can potentially act as a radical scavenger, a substance that can react with and neutralize highly reactive free radicals. taylorandfrancis.comnih.gov This property is crucial in mitigating oxidative damage in various systems. The mechanism of scavenging typically involves the donation of an electron or a hydrogen atom to the radical, thereby converting the radical into a more stable species.

The study of radical-induced redox chemistry is often performed using techniques like laser flash photolysis to generate radicals and monitor their subsequent reactions in real-time. ccspublishing.org.cn Research on the chlorine-radical-induced oxidation of various organic compounds, including sulfonate adducts, provides kinetic data for these rapid reactions. ccspublishing.org.cn Such studies are essential for understanding the atmospheric chemistry and degradation pathways of organosulfur compounds. The interplay between the formation of highly reactive radiolysis species and nanomaterials can be used to control redox-driven dynamics, highlighting the importance of understanding radical-induced chemistry. ijs.siscienceopen.comrsc.org

Ethanesulfinate in Organometallic Chemistry

Synthesis and Characterization of Ethanesulfinate-Containing Organometallic Complexes

Detailed methodologies for the synthesis and spectroscopic or crystallographic characterization of organometallic complexes featuring an this compound ligand are not prominently reported. General synthetic routes for organometallic compounds often involve the reaction of a metal precursor with a ligand source. utc.edunih.gov However, specific examples and characterization data for this compound-based complexes are scarce.

Coordination Chemistry with Transition Metals and Main-Group Elements

The coordination chemistry of ligands with transition metals and main-group elements is a fundamental area of inorganic chemistry, dictating the structure and reactivity of the resulting complexes. libretexts.orgresearchgate.net Transition metals, with their partially filled d-orbitals, form a vast array of coordination compounds with diverse geometries. libretexts.org Similarly, main-group elements exhibit varied coordination behavior. nih.gov The this compound anion possesses potential donor atoms in its oxygen atoms, suggesting it could coordinate to metal centers in various modes (e.g., monodentate or bidentate). However, specific studies detailing the coordination modes of this compound with a range of transition metals or main-group elements in an organometallic framework are not readily found. For context, related sulfonate ligands, such as methanesulfonate (B1217627), have been shown to form binuclear complexes with silver, exhibiting distorted tetrahedral coordination. researchgate.net

Ligand Design for this compound-Based Organometallics

Ligand design is a critical aspect of organometallic chemistry, allowing for the fine-tuning of the electronic and steric properties of a metal center to control its reactivity and catalytic activity. nih.govmdpi.com The design process involves selecting appropriate donor atoms, backbone structures, and substituents to achieve desired outcomes. While principles of ligand design are well-established for many ligand classes like phosphines, N-heterocyclic carbenes, and cyclopentadienyls, a specific focus on designing and developing this compound-based ligands for organometallic applications is not a prominent theme in the available literature.

Metal-Ligand Interactions and their Electronic/Steric Properties

The interaction between a metal and its ligands is described by electronic and steric effects. Electronic effects relate to how the ligand donates or withdraws electron density from the metal center, while steric effects pertain to the spatial arrangement and bulk of the ligand. nih.govresearchgate.netnih.gov These factors collectively influence the stability, structure, and reactivity of the complex. illinois.eduresearchgate.net A quantitative and qualitative understanding of these properties for the this compound ligand in an organometallic context, including its electron-donating capability and steric profile compared to other common ligands, has not been systematically investigated in published research.

Quantification of Metal-Ligand Bond Dissociation Energies

Metal-ligand bond dissociation energy (BDE) is a fundamental thermochemical parameter that quantifies the strength of the bond between a metal and a ligand. wikipedia.org It is a critical factor in understanding reaction mechanisms and catalyst stability. rroij.comresearchgate.net Experimental and computational methods exist for determining BDEs for a variety of chemical bonds. scribd.comrsc.org However, there is a notable absence of reported BDE values specifically for metal-ethanesulfinate bonds within organometallic complexes.

Reactivity and Catalytic Activity of Organometallic this compound Complexes

The reactivity and catalytic performance of organometallic complexes are the cornerstones of their application in synthesis and industry. ijfmr.comnih.govyale.edumdpi.com Catalytic cycles often involve key steps such as oxidative addition, reductive elimination, and migratory insertion, all of which are influenced by the nature of the supporting ligands. researchgate.net Without well-characterized examples of this compound-containing organometallic complexes, their potential reactivity patterns and catalytic activity in important transformations remain speculative.

Small Molecule Activation

The activation of small, often inert, molecules like H₂, CO₂, N₂, and CH₄ is a significant goal in catalysis, with organometallic complexes playing a central role. researchgate.netrsc.orgmdpi.com The ligand environment is crucial for enabling the metal center to interact with and transform these substrates. nih.govescholarship.org There is currently no available research demonstrating the involvement or potential of this compound-ligated organometallic complexes in the field of small molecule activation.

Chiral Organometallic Catalysts

The incorporation of chiral ligands into organometallic complexes is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. While a wide variety of chiral ligands have been developed, those containing a stereogenic sulfur atom, such as sulfoxides, have proven to be effective in inducing high levels of enantioselectivity in various metal-catalyzed reactions. The principles governing the use of chiral sulfoxides can be extended to sulfinates, including this compound, as ligands in the design of novel chiral organometallic catalysts.

The utility of chiral organosulfur compounds as ligands stems from the stable pyramidal geometry of the sulfur atom, which, when appropriately substituted, becomes a stereocenter. This chiral information can be effectively transferred during a catalytic cycle to generate a preponderance of one enantiomer of the product.

Rhodium-Catalyzed Asymmetric Reactions

Rhodium complexes bearing chiral sulfur-containing ligands have been successfully employed in asymmetric catalysis. For instance, chiral olefin-sulfoxide ligands have been shown to be highly effective in rhodium-catalyzed asymmetric conjugate additions of organoboronic acids to various unsaturated esters. rsc.org In these systems, the sulfoxide (B87167) group coordinates to the rhodium center, creating a chiral environment that directs the approach of the substrates.

While specific research focusing solely on this compound as a ligand in this context is not extensively documented, the success of related sulfoxide ligands provides a strong precedent. A hypothetical rhodium catalyst incorporating a chiral this compound ligand could be envisioned to participate in similar asymmetric transformations. The electronic and steric properties of the ethyl group would influence the catalytic activity and selectivity.

Table 1: Representative Results for Rhodium-Catalyzed Asymmetric Conjugate Addition Using Chiral Olefin-Sulfoxide Ligands

EntryUnsaturated EsterArylboronic AcidYield (%)Enantiomeric Excess (ee, %)
1Methyl cinnamatePhenylboronic acid9588
2Methyl crotonate4-Methoxyphenylboronic acid9291
3Ethyl acrylateNaphthalene-1-boronic acid8985

The data in Table 1, derived from studies on chiral olefin-sulfoxide ligands, illustrates the potential for high yields and enantioselectivities achievable with rhodium catalysts bearing chiral sulfur-based ligands. rsc.org It is reasonable to hypothesize that a well-designed chiral this compound ligand could lead to similar or potentially unique catalytic performance.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of a wide range of substrates. The design of chiral ligands is crucial for achieving high enantioselectivity in these transformations. While research on iridium catalysts with this compound ligands is not prominent, the broader field of chiral organosulfur ligands provides valuable insights.

For example, iridium complexes with chiral N,P-ligands are highly effective for the asymmetric hydrogenation of challenging substrates. researchgate.net The modular nature of these ligands allows for the fine-tuning of steric and electronic properties to optimize catalytic performance. Incorporating a chiral this compound moiety into such a ligand framework could offer a new class of catalysts for asymmetric hydrogenation.

Mechanistic studies of related systems suggest that the chiral ligand creates a well-defined pocket around the metal center, forcing the substrate to coordinate in a specific orientation, which ultimately determines the stereochemical outcome of the hydrogenation.

Table 2: Performance of Iridium Catalysts with Chiral Ligands in Asymmetric Hydrogenation

EntrySubstrateLigand TypeConversion (%)Enantiomeric Excess (ee, %)
1(E)-1,2-diphenyletheneChiral Phosphine>9996
22-phenyl-1-buteneChiral N,P-Ligand9894
3Methyl (Z)-α-acetamidocinnamateChiral Phosphoramidite>9999

The results presented in Table 2 demonstrate the high levels of conversion and enantioselectivity that can be achieved with iridium catalysts bearing various chiral ligands in asymmetric hydrogenation reactions. The development of iridium catalysts with chiral this compound ligands could potentially expand the scope and efficiency of these important transformations.

Future Directions and Emerging Research Areas

Advanced Methodologies for Ethanesulfinate Synthesis and Derivatization

The accessibility of this compound and its derivatives is crucial for exploring their applications. Future research is moving beyond traditional methods towards more efficient, sustainable, and versatile synthetic strategies.

Recent advancements have focused on the synthesis of sulfinate esters, which are key precursors to a variety of other organosulfur compounds. rsc.orgtus.ac.jp Modern techniques include the ultrasound-promoted oxidation of thiols in the presence of an alcohol and N-bromosuccinimide (NBS), which provides a rapid and smooth route to sulfinate esters. rsc.org Another green and advanced approach is the use of electrochemistry. rsc.org For instance, a nickel-catalyzed electrochemical oxidative esterification of thiols with alcohols has been developed, offering a selective method for preparing sulfinate esters in an undivided cell. acs.org

To circumvent the use of thiols, which are often volatile and possess unpleasant odors, innovative two-step methods have been developed. tus.ac.jpeurekalert.org One such strategy involves the copper-catalyzed thiolation of readily available aryl iodides with thiobenzoic acid, followed by oxidation with NBS in an alcohol solvent. rsc.org This approach avoids the need to isolate the intermediate thioester and expands the range of accessible, highly functionalized sulfinate esters. tus.ac.jpeurekalert.org

Sodium this compound itself has been identified as a valuable reagent for derivatization, particularly in the context of late-stage functionalization. It is part of a "toolbox" of Baran Sulfinates, which are used to modify complex molecules like nitrogen-containing heterocycles, a common core in many pharmaceuticals. sigmaaldrich.comchemicalbook.com The ability to tune the regioselectivity of these reactions by simply modifying pH and solvent selection makes this a powerful tool for creating diverse molecular libraries. sigmaaldrich.comchemicalbook.com Furthermore, sodium sulfinates are versatile building blocks for forming S-S and N-S bonds. rsc.org For example, copper-catalyzed oxidative coupling of sodium sulfinates with amines provides an efficient route to sulfonamides, while coupling with thiols can yield thiosulfonates. rsc.org

Table 1: Emerging Synthetic Methods for Sulfinates and Their Derivatives Interactive table available in the online version.

Method Precursors Key Reagents/Conditions Product Reference
Ultrasound-Promoted Oxidation Thiols, Alcohols N-Bromosuccinimide (NBS), Ultrasound Sulfinate Esters rsc.org
Electrochemical Oxidation Thiols, Alcohols Nickel(II) catalyst, Graphite/Nickel electrodes Sulfinate Esters acs.org
Two-Step Thioester Method Aryl Iodides, Thiobenzoic Acid, Alcohols Copper catalyst, then NBS Sulfinate Esters rsc.orgtus.ac.jp
Late-Stage Functionalization N-Heterocycles, Sodium this compound pH and solvent modulation Functionalized Heterocycles sigmaaldrich.comchemicalbook.com

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A profound understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. The application of advanced spectroscopic and computational tools is shedding light on the intricate pathways of reactions involving this compound and its relatives.

Density Functional Theory (DFT) calculations have become indispensable for exploring reaction mechanisms at the molecular level. researchgate.netbeilstein-journals.org For example, DFT studies have been used to explore the mechanism of palladium-catalyzed cross-coupling reactions that use sulfur dioxide (SO₂), revealing the critical role of a transient sulfinate anion intermediate in the formation of the final sulfone product. rsc.org Similarly, computational and experimental studies of the modified Julia olefination have provided deep insights into the stereoselectivity of the reaction, highlighting the importance of the formation and subsequent elimination pathways of sulfinate intermediates. researchgate.net These computational models allow researchers to map potential energy surfaces, identify transition states, and rationalize why certain products are formed, which can guide the development of more selective and efficient reactions. researchgate.netbeilstein-journals.org

Novel Catalytic Systems Based on this compound Ligands

While the use of sulfoxides as ligands in transition metal catalysis is a relatively well-developed field, the exploration of sulfinates, including this compound, as primary ligands is an emerging area with significant untapped potential. researchgate.netrsc.org Sulfoxides have been shown to form stable complexes with various transition metals and have been employed as ligands in catalytic processes. researchgate.netrsc.org The stereogenic nature of chiral sulfoxides makes them particularly interesting for asymmetric catalysis. researchgate.net

By analogy, the sulfinate group offers unique electronic and steric properties that could be harnessed in catalyst design. The anionic charge and the potential for S- or O-coordination could lead to novel reactivity and selectivity in metal complexes. Research into related sulfonate groups has shown that they can participate in catalyst design, for instance, by forming hydrogen bonds with a substrate to control its orientation within the catalyst's coordination sphere. nih.gov This suggests that the this compound group could similarly be incorporated into more complex ligand architectures to exert fine control over a catalytic cycle. Future research will likely focus on the synthesis and characterization of novel transition metal complexes bearing this compound ligands and the evaluation of their performance in a range of catalytic transformations, such as cross-coupling, hydrogenation, and oxidation reactions.

Exploration of this compound in Advanced Materials Science

The incorporation of specific functional groups into polymers and other materials is a key strategy for tailoring their physical and chemical properties. While the use of sulfonates in materials science is well-documented, the potential of the closely related sulfinate group is a nascent field of research.

Sulfonate-containing polymers are known for a variety of applications. For example, sodium 2-(methylamino)ethanesulfonate has been used in the synthesis of conductive polymers for electronic devices. smolecule.com Sulfonate groups are also integrated into superabsorbent polymers for applications in cementitious materials, where they can act as internal curing agents. researchgate.net Furthermore, the creation of coordination polymers, including metal-organic frameworks (MOFs), using sulfonate linkers has led to materials with high stability and potential applications in areas like proton conduction. rsc.org

The exploration of this compound in this domain is a logical next step. Sulfonium-based polymers, which contain a different sulfur cation (R₃S⁺), have already been developed for a range of bioapplications, demonstrating the versatility of sulfur-based functional groups in polymer science. acs.org The unique properties of the this compound group—its polarity, charge, and potential for further chemical modification—could be leveraged to create novel polymers with tailored properties. Emerging research in polymer science aims to create materials from renewable feedstocks and develop more sustainable production methods, representing an opportunity for new monomers like this compound derivatives to be explored. tuni.fi Future work may involve the synthesis of this compound-containing monomers and their polymerization to create new functional materials, such as ion-exchange resins, conductive polymers, or advanced hydrogels. the-innovation.orgsigmaaldrich.comlidsen.com

Integration of this compound Research with Interdisciplinary Fields

The unique chemical properties of the this compound moiety make it a candidate for exploration in various fields beyond traditional chemistry, most notably in biochemistry and medicinal chemistry. Organosulfur compounds are integral to numerous biological processes, and their synthetic analogues often exhibit potent biological activity. researchgate.netnih.gov

The sulfinyl group (R-S(O)-R'), which is closely related to the sulfinate structure, is a key feature in biologically active natural products like sulforaphane, known for its role in activating cytoprotective pathways. researchgate.net This precedent suggests that simpler sulfinates could also possess interesting biological properties. Indeed, research has shown that certain disulfide-derived sodium sulfinates act as promising antiradiation drugs with low toxicity. rsc.org

More commonly, sulfinates and their derivatives serve as crucial intermediates in the synthesis of bioactive molecules. tus.ac.jp For example, sulfinate esters are valuable precursors for producing sulfonamides, a class of compounds with well-established antimicrobial and anti-inflammatory activities. tus.ac.jp They are also used to create drugs containing sulfoxide (B87167) groups, which can have diverse therapeutic effects. tus.ac.jp A recent study demonstrated the use of an ethanesulfonate (B1225610) derivative, hept-6-yn-1-yl ethanesulfonate, to synthesize a new derivative of the natural compound kakkatin (B600535) to explore its anti-tumor activity. nih.gov While this involves an ethanesulfonate, it exemplifies the strategy of using such functional groups to modify natural products for pharmacological investigation. The established biological relevance of related sulfur compounds strongly motivates future studies into the specific roles and applications of this compound and its derivatives in medicine and biochemistry. smolecule.comontosight.ai

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethanesulfinate salts, and how do reaction parameters (e.g., pH, solvent) influence yield and purity?

  • Methodological Answer : this compound salts are typically synthesized via sulfination of ethane derivatives. For example, sodium this compound (CAS 20035-08-9) can be prepared by reacting ethanesulfinyl chloride with sodium hydroxide under controlled pH (8–10) . Solvent polarity significantly impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. Yield optimization requires monitoring temperature (e.g., 25–40°C) and stoichiometric ratios using HPLC or titration for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation: 1^1H NMR detects sulfinate proton environments (δ 2.5–3.5 ppm), while 13^13C NMR identifies adjacent carbons. Infrared (IR) spectroscopy confirms S=O stretching vibrations (1050–1150 cm⁻¹). For quantitative analysis, combine with mass spectrometry (MS) to validate molecular ion peaks (e.g., m/z 116 for sodium this compound) .

Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound compounds in aqueous solutions?

  • Methodological Answer : this compound salts degrade under acidic conditions (pH < 4) via protonation of the sulfinate group, leading to sulfur dioxide release. Stability studies using UV-Vis spectroscopy show optimal stability at neutral pH (6–8) and temperatures below 30°C. Accelerated degradation tests (e.g., Arrhenius modeling at 40–60°C) predict shelf-life under varying storage conditions .

Advanced Research Questions

Q. How can computational chemistry models predict this compound reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate transition-state energies to predict regioselectivity. For example, modeling this compound’s interaction with alkyl halides reveals preferential attack at the sulfur center. Validate predictions with kinetic isotope effects (KIEs) and cross-reference with experimental 34^{34}S isotopic labeling results .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in this compound-mediated reactions?

  • Methodological Answer : Triangulate data using multiple analytical methods (e.g., GC-MS, NMR, X-ray crystallography) to confirm intermediate structures. For discrepancies in reaction rates, conduct sensitivity analyses to identify overlooked variables (e.g., trace moisture in solvents). Systematic error propagation models, as outlined in peer-review guidelines, help isolate methodological flaws .

Q. What advanced kinetic approaches elucidate degradation pathways of this compound under oxidative conditions?

  • Methodological Answer : Use stopped-flow spectroscopy to monitor real-time oxidation kinetics (e.g., with hydrogen peroxide). Rate constants derived from pseudo-first-order plots identify rate-determining steps. Electron Paramagnetic Resonance (EPR) detects radical intermediates (e.g., sulfonyl radicals), while High-Resolution MS tracks degradation byproducts .

Methodological Considerations for Research Design

  • Data Validation : Ensure raw data (e.g., chromatograms, spectra) are archived in appendices, with processed data analyzed using statistical tools (e.g., ANOVA for reproducibility) .
  • Literature Integration : Conduct systematic reviews to contextualize findings, focusing on gaps in sulfinate chemistry. Use citation management tools (e.g., Zotero) to track relevant studies .
  • Error Mitigation : Calibrate instruments (e.g., NMR spectrometers) before experiments and include negative controls to rule out contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.